Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate is a chemical compound with the molecular formula C17H13F2NO3 It is characterized by the presence of an oxazole ring substituted with two phenyl groups and a difluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate typically involves the reaction of 2,4-diphenyloxazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted products with new functional groups replacing the difluoroacetate moiety.
Wissenschaftliche Forschungsanwendungen
Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
4-Hydroxy-2-quinolones: Another class of compounds with interesting biological activities and structural similarities.
Uniqueness
Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate is unique due to its specific substitution pattern and the presence of both difluoro and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H15F2NO3 |
---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
ethyl 2-(2,4-diphenyl-1,3-oxazol-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C19H15F2NO3/c1-2-24-18(23)19(20,21)16-15(13-9-5-3-6-10-13)22-17(25-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
MASKPVOCOFGHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.